![molecular formula C15H15NO3 B6401430 3-Amino-5-(4-methoxy-2-methylphenyl)benzoic acid, 95% CAS No. 1261910-40-0](/img/structure/B6401430.png)
3-Amino-5-(4-methoxy-2-methylphenyl)benzoic acid, 95%
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Overview
Description
3-Amino-5-(4-methoxy-2-methylphenyl)benzoic acid, also known as 3-AM-PMB, is an important organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 115-116°C and is soluble in water and most organic solvents. 3-AM-PMB has been used in the synthesis of various pharmaceuticals, cosmetics, and other compounds. In addition, 3-AM-PMB has been used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Scientific Research Applications
3-Amino-5-(4-methoxy-2-methylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, as well as to synthesize various pharmaceuticals and other compounds. 3-Amino-5-(4-methoxy-2-methylphenyl)benzoic acid, 95% has also been used in laboratory experiments to study the mechanism of action of different compounds.
Mechanism of Action
3-Amino-5-(4-methoxy-2-methylphenyl)benzoic acid, 95% is a weak base and can act as a proton acceptor. It can also act as a nucleophile, reacting with electrophiles to form covalent bonds. In addition, 3-Amino-5-(4-methoxy-2-methylphenyl)benzoic acid, 95% can act as a catalyst in the synthesis of various compounds.
Biochemical and Physiological Effects
3-Amino-5-(4-methoxy-2-methylphenyl)benzoic acid, 95% has been used in the study of the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on the human body, as well as to study the effects of environmental toxins. In addition, 3-Amino-5-(4-methoxy-2-methylphenyl)benzoic acid, 95% has been used to study the effects of hormones and other compounds on the body.
Advantages and Limitations for Lab Experiments
3-Amino-5-(4-methoxy-2-methylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, 3-Amino-5-(4-methoxy-2-methylphenyl)benzoic acid, 95% is soluble in water and most organic solvents, making it easy to work with in the laboratory. However, 3-Amino-5-(4-methoxy-2-methylphenyl)benzoic acid, 95% is a weak base and is not very stable, so it should be stored in tightly sealed containers in a cool, dry place.
Future Directions
There are a number of potential future directions for the use of 3-Amino-5-(4-methoxy-2-methylphenyl)benzoic acid, 95%. It could be used in the study of the biochemical and physiological effects of various compounds, as well as in the synthesis of pharmaceuticals and other compounds. In addition, 3-Amino-5-(4-methoxy-2-methylphenyl)benzoic acid, 95% could be used in the development of new drugs and in the study of the mechanism of action of different compounds. Finally, 3-Amino-5-(4-methoxy-2-methylphenyl)benzoic acid, 95% could be used in the study of environmental toxins and their effects on the human body.
Synthesis Methods
3-Amino-5-(4-methoxy-2-methylphenyl)benzoic acid, 95% can be synthesized from 4-methoxy-2-methylphenol and sodium nitrite in the presence of acetic acid. The reaction is carried out in a mixture of acetic acid and water, and the product is isolated by crystallization. The reaction is as follows:
4-methoxy-2-methylphenol + sodium nitrite + acetic acid → 3-Amino-5-(4-methoxy-2-methylphenyl)benzoic acid, 95%
properties
IUPAC Name |
3-amino-5-(4-methoxy-2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-5-13(19-2)3-4-14(9)10-6-11(15(17)18)8-12(16)7-10/h3-8H,16H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOBDMXIFWXJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689966 |
Source
|
Record name | 5-Amino-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-40-0 |
Source
|
Record name | 5-Amino-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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